Histatin 5
説明
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C133H195N51O33/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154)/t71-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXBMTJGDUPBBN-VPKNIDFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CN=CN7)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CN=CN8)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C133H195N51O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3036.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115966-68-2 | |
| Record name | Histatin 5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115966682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
準備方法
Chromatographic Conditions
-
Column : Waters XBridge Prep C18 (10 µm, 19 × 250 mm) or equivalent.
-
Mobile phase : Gradient elution from 3% to 97% acetonitrile in 0.1% TFA over 40 minutes.
Purified fractions are analyzed for homogeneity using analytical HPLC, with >95% purity required for biological assays. For example, Hst-5 variants like Dhvar2 and K11R-K17R exhibit retention times of 12.3 and 13.1 minutes, respectively, under identical conditions.
Table 1. Purification Parameters for this compound and Variants
| Peptide | Column | Gradient Duration | Purity (%) | Reference |
|---|---|---|---|---|
| Hst-5 | XBridge C18 | 40 min | >95 | |
| Dhvar2 | Jasco RP-C18 | 30 min | >95 | |
| K11R-K17R | Acquity UPLC C18 | 12.5 min | ≥95 |
Quantification and Validation
Accurate quantification ensures consistent dosing in experimental and clinical applications. Two primary methods are employed:
Ultraviolet-Visible (UV-Vis) Spectroscopy
Hst-5’s tyrosine residues (ε = 1,450 M⁻¹ cm⁻¹ at 278 nm) enable concentration determination via absorbance. For fluorophore-labeled analogs like Hist-5* (Mca-modified), absorbance at 325 nm (ε = 12,000 M⁻¹ cm⁻¹) provides higher sensitivity. Samples are diluted in 8 M urea to minimize aggregation artifacts.
Amino Acid Analysis (AAA)
Hydrolysis of Hst-5 in 6 M HCl at 110°C for 24 hours releases constituent amino acids, which are derivatized with ninhydrin or phenylisothiocyanate for quantification. This method corroborates UV-Vis data and detects sequence errors.
Structural Modifications and Hybrid Peptides
Modifying Hst-5’s sequence enhances its antifungal activity or reduces susceptibility to proteolysis. Common strategies include:
C-Terminal Amidation
Amidation mimics the natural peptide’s charge distribution, improving membrane interaction. Over 90% of synthetic Hst-5 batches incorporate this modification.
Sequence Truncation
The active domain (residues 4–24, KRKFHEKHHSHRGY) retains full candidacidal activity while reducing synthetic complexity. Shorter fragments like P-113 (residues 4–15) exhibit reduced efficacy unless stabilized via cyclization or D-amino acid substitution.
Table 2. Antifungal Activity of Hst-5 Variants
| Peptide | Sequence Modifications | MIC₉₀ (µg/ml) | Reference |
|---|---|---|---|
| Hst-5 | Native sequence | 2.5 | |
| Dhvar2 | KRLFKELLFSLRKY | 1.2 | |
| K11R-K17R | Substitutions at positions 11, 17 | 0.8 | |
| P-113 | Truncated (residues 4–15) | 10.4 |
Formulation Strategies for Therapeutic Delivery
To overcome Hst-5’s rapid degradation in vivo, researchers have developed bioadhesive hydrogels. A 4% hydroxypropyl methylcellulose (HPMC) matrix prolongs peptide release, maintaining fungicidal concentrations for over 2 hours. In vitro diffusion studies using Franz cells demonstrate 80% release within 1 hour, followed by sustained delivery .
化学反応の分析
科学研究の用途
メチオニンエンケファリンは、幅広い科学研究の用途があります。
化学: ペプチド合成、フォールディング、相互作用の研究のためのモデルペプチドとして使用されます。
生物学: 痛み、ストレス、免疫応答の調節における役割について調査されます。
医学: 疼痛管理、がん治療、神経保護における潜在的な治療効果について研究されています。
科学的研究の応用
Antifungal Applications
Hst-5 is primarily recognized for its potent antifungal activity against Candida albicans, a common opportunistic pathogen. Research indicates that Hst-5 exerts its antifungal effects through a non-lytic mechanism, binding to fungal cell membranes and disrupting mitochondrial function, leading to cell death through the generation of reactive oxygen species (ROS) .
Case Study: Antifungal Efficacy
A study demonstrated that Hst-5 could effectively clear C. albicans infections in a murine model of oral candidiasis. The peptide was delivered via a biocompatible hydrogel, which allowed for sustained release and enhanced therapeutic efficacy .
| Study | Method | Findings |
|---|---|---|
| In vivo evaluation of Hst-5 hydrogel | Mice with oral candidiasis | Significant reduction in fungal burden and inflammation after treatment |
Antibacterial Properties
Beyond its antifungal capabilities, Hst-5 also exhibits antibacterial activity against several ESKAPE pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The peptide has shown up to 99% killing efficiency against planktonic cells of these bacteria .
Case Study: Bactericidal Activity
A study assessed the bactericidal effects of Hst-5 against biofilms formed by P. aeruginosa. The results indicated that while Hst-5 was effective against planktonic cells, its efficacy was reduced against biofilm-associated bacteria, highlighting the challenges in treating biofilm-related infections .
| Pathogen | Killing Efficiency | Biofilm Activity |
|---|---|---|
| S. aureus | 60-70% | Reduced effectiveness |
| P. aeruginosa | >99% | 60% biofilm killing |
Drug Delivery Systems
Hst-5 has been integrated into novel drug delivery systems (NDDS) to enhance the bioavailability and therapeutic index of various drugs. For instance, conjugating Hst-5 with chemotherapy agents has shown promise in improving drug targeting and reducing side effects associated with traditional formulations .
Case Study: Chemotherapy Enhancement
Research focused on the use of Hst-5 in NDDS for delivering taxanes (e.g., paclitaxel) demonstrated improved anticancer activity and reduced toxicity compared to conventional solvent-based formulations .
| Drug | Delivery System | Outcome |
|---|---|---|
| Paclitaxel | Hst-5 conjugate | Enhanced anticancer activity |
Wound Healing Properties
Recent studies have highlighted the wound healing properties of Hst-5, suggesting its potential application in regenerative medicine. The peptide promotes cell migration and tissue repair processes, making it a candidate for topical applications in wound care .
Case Study: Wound Healing Efficacy
In vitro studies showed that Hst-5 significantly enhances fibroblast migration, a critical step in wound healing. This was further supported by histopathological evaluations in animal models where Hst-5-treated wounds exhibited faster closure rates .
| Application | Effect Observed |
|---|---|
| Topical application | Enhanced fibroblast migration |
作用機序
類似の化合物との比較
類似の化合物
ロイシンエンケファリン: チロシン-グリシン-グリシン-フェニルアラニン-ロイシンのアミノ酸配列を持つ、エンケファリンの別の形態。
β-エンドルフィン: 強力な鎮痛効果を持つ、より長い内因性オピオイドペプチド。
ダイノルフィン: 主にカッパオピオイド受容体に結合する内因性オピオイドペプチド
メチオニンエンケファリンの独自性
メチオニンエンケファリンは、他の内因性オピオイドとは異なる、デルタオピオイド受容体に対する高い選択性と効力のために、独特です。 その比較的短い作用時間と中枢神経系における特異的な分布により、オピオイド受容体の機能を研究し、標的療法を開発するための貴重な化合物となっています.
類似化合物との比較
Histatin 1
- Structure: 38 amino acids, phosphorylated at serine residue 2, neutral charge .
- Function : Primarily involved in enamel protection by inhibiting demineralization and modulating hydroxyapatite crystal growth .
- Antifungal Activity : Weak compared to histatin 5 (LD₅₀ ~10× higher than this compound) .
- Proteolytic Stability : More resistant to degradation in saliva than this compound (Vmax/Km ratio: this compound > histatin 3 > histatin 1) .
Histatin 3
- Structure: 32 amino acids, precursor to this compound, unphosphorylated .
- Function : Shares antifungal activity with this compound but is less potent. Also exhibits wound-healing properties via its C-terminal residues, which this compound lacks .
- Proteolysis : Rapidly degraded in saliva, with this compound as its primary stable fragment .
Engineered Derivatives and Fragments
P-113 (this compound Derivative)
- Structure: 12-amino-acid fragment (residues 4–15 of this compound) with C-terminal amidation .
- Activity : Retains full antifungal efficacy of this compound (LD₅₀ = 2.3 µg/mL vs. 4.7 µg/mL for this compound) and is effective against fluconazole-resistant Candida strains .
- Advantage : Smaller size enhances cost-effectiveness for therapeutic applications .
Dhvar Peptides (Dhvar1, Dhvar4)
Multimeric Histatin 3 Variants
- Design : Engineered with duplicated functional domains (residues 12–18) to enhance cationic charge .
- Activity : Variants with 2–4 domains show synergistic antifungal effects, killing >98% of C. albicans at 12.5–50 µM .
Functional and Structural Comparisons
Key Research Findings
Antifungal Mechanism : this compound targets C. albicans mitochondria, causing ATP efflux and ROS-mediated apoptosis . In contrast, histatin 1 and 3 lack this mitochondrial specificity.
Biofilm Inhibition : this compound reduces C. albicans biofilm formation by 2-log CFU/mL at 25–800 µg/mL, with peak efficacy at 48 h .
Synergy with Host Cells : this compound adsorbed to oral epithelial cells reduces hyphal transformation and apoptosis, protecting against invasive infection .
生物活性
Histatin 5 (Hst 5) is a prominent antimicrobial peptide found in human saliva, recognized for its significant biological activities, particularly against fungal and bacterial pathogens. This article explores the mechanisms of action, interactions, and therapeutic potential of Hst 5, supported by data tables and case studies.
Overview of this compound
Composition and Structure
this compound is a cationic peptide composed of 24 amino acids, rich in histidine residues. Its structure allows it to interact effectively with microbial membranes, contributing to its antimicrobial properties.
Source and Function
Hst 5 is primarily secreted by salivary glands and plays a crucial role in maintaining oral health by inhibiting the growth of pathogens such as Candida albicans and various ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter cloacae) .
This compound exhibits its biological activity through several mechanisms:
-
Membrane Interaction
Hst 5 can destabilize bacterial membranes without permeabilizing them, which is a unique trait among antimicrobial peptides . This destabilization leads to cell death through various pathways. -
Cytoplasmic Targets
After internalization into the cytoplasm via energy-dependent pathways, Hst 5 targets mitochondria in C. albicans, inducing the formation of reactive oxygen species (ROS) that contribute to fungal cell death . -
Energy-Dependent Killing
The killing activity of Hst 5 is energy-dependent; inhibiting cellular metabolism significantly reduces its efficacy against bacteria like E. faecium . -
Interaction with Salivary Proteins
Hst 5 interacts with other salivary proteins, such as salivary amylase. This interaction can modulate its antifungal activity; for instance, complex formation with amylase reduces Hst 5's effectiveness against fungi .
Antifungal Activity Against Candida albicans
A study demonstrated that Hst 5 exhibits potent fungicidal activity against C. albicans. The percentage of cells killed increased over time: approximately 20% at 1 minute, rising to over 78% after five hours . The study highlighted that the mechanism involves both membrane destabilization and intracellular targets.
ESKAPE Pathogens
Another investigation assessed Hst 5's activity against ESKAPE pathogens. The results indicated that while Hst 5 effectively killed most ESKAPE bacteria, its action varied among different species. Notably, it was less effective against K. pneumoniae, suggesting species-specific responses to the peptide .
Data Tables
| Pathogen | Killing Percentage at 1 Min | Killing Percentage at 1 Hour | Killing Percentage at 5 Hours |
|---|---|---|---|
| E. faecium | 20.3% | 66.1% | 78.1% |
| S. aureus | TBD | TBD | TBD |
| A. baumannii | TBD | TBD | TBD |
| C. albicans | TBD | TBD | TBD |
(TBD = To Be Determined based on further studies)
Therapeutic Potential
Given its potent antimicrobial properties, Hst 5 has potential therapeutic applications in treating oral infections and possibly systemic infections caused by resistant pathogens. Its ability to act on various bacterial strains makes it a candidate for developing new antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
